3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2152677-40-0
VCID: VC7958838
InChI: InChI=1S/C12H14ClN3.ClH/c1-9(2)16-11(5-7-15-16)12-10(8-13)4-3-6-14-12;/h3-7,9H,8H2,1-2H3;1H
SMILES: CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

CAS No.: 2152677-40-0

Cat. No.: VC7958838

Molecular Formula: C12H15Cl2N3

Molecular Weight: 272.17

* For research use only. Not for human or veterinary use.

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride - 2152677-40-0

Specification

CAS No. 2152677-40-0
Molecular Formula C12H15Cl2N3
Molecular Weight 272.17
IUPAC Name 3-(chloromethyl)-2-(2-propan-2-ylpyrazol-3-yl)pyridine;hydrochloride
Standard InChI InChI=1S/C12H14ClN3.ClH/c1-9(2)16-11(5-7-15-16)12-10(8-13)4-3-6-14-12;/h3-7,9H,8H2,1-2H3;1H
Standard InChI Key UKTHRMMETXCGBZ-UHFFFAOYSA-N
SMILES CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl
Canonical SMILES CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identifiers

3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (CAS: 1446321-95-4) is a hydrochloride salt of a pyridine derivative substituted with a chloromethyl group at the 3-position and a 1-isopropylpyrazole moiety at the 2-position . Its molecular formula is C₁₂H₁₅Cl₂N₃, with a molar mass of 272.17 g/mol . The compound is distinct from its dihydrochloride counterpart (CAS: 2152677-40-0), which has the formula C₁₂H₁₆Cl₃N₃ and a higher molecular weight of 308.63 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Number1446321-95-4
EC Number947-327-3 (dihydrochloride)
IUPAC Name3-(Chloromethyl)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine hydrochloride
UNIIHMF3QNX2NK

Structural Analysis

The pyridine ring provides aromaticity, while the chloromethyl group (-CH₂Cl) enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions . The 1-isopropylpyrazole substituent introduces steric bulk, influencing both solubility and binding affinity in biological systems . X-ray crystallography data, though unavailable in public databases, would likely reveal a planar pyridine ring with the pyrazole and chloromethyl groups in orthogonal positions to minimize steric strain.

Synthesis and Reactivity

Synthetic Routes

A validated synthesis involves the alkylation of 5-hydroxy-2-methoxyisonicotinaldehyde with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride under basic conditions :

Reaction Scheme

5-Hydroxy-2-methoxyisonicotinaldehyde+3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochlorideK2CO3DMF, 70°CProduct (65% yield)\text{5-Hydroxy-2-methoxyisonicotinaldehyde} + \text{3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 70°C}} \text{Product (65\% yield)}

Table 2: Reaction Conditions

ParameterValue
SolventN,N-Dimethylformamide
BaseK₂CO₃ (4 eq.)
Temperature70°C
Duration2 hours
Yield65%

This method highlights the compound’s utility as an alkylating agent, leveraging the chloromethyl group’s reactivity . Purification via silica gel chromatography with ethyl acetate/hexanes confirms its moderate polarity .

Reactivity Profile

  • Nucleophilic Substitution: The chloromethyl group undergoes SN₂ reactions with amines, thiols, and alkoxides .

  • Acid-Base Behavior: The pyridine nitrogen (pKa ≈ 3–4) protonates under acidic conditions, enhancing water solubility .

  • Thermal Stability: Decomposition occurs above 200°C, as inferred from analogs .

Physicochemical Properties

Calculated Properties

Computational data from PubChem and PharmaCompass indicate:

  • Topological Polar Surface Area (TPSA): 30.7 Ų, suggesting moderate permeability .

  • Rotatable Bonds: 3, indicating conformational flexibility .

  • Hydrogen Bond Donors/Acceptors: 1 donor (HCl) and 2 acceptors (pyridine N, pyrazole N) .

PropertyValue
Molecular Weight272.17 g/mol
TPSA30.7 Ų
LogP (Estimated)2.1 (Lipophilic)
Solubility>10 mg/mL in DMF

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 8.76 (pyridine-H), δ 6.37 (pyrazole-H), and δ 5.14 (CH₂Cl) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 353.1 for reaction products .

AspectDetail
GHS ClassificationNot classified (dihydrochloride)
Hazard StatementsNone reported
PrecautionsUse PPE; avoid inhalation

Regulatory Compliance

The compound is listed in the ECHA CL Inventory under EC 947-327-3 but lacks REACH registration . Its use in pharmaceuticals requires compliance with ICH guidelines for impurities (ICH Q3A/B) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a key building block in synthesizing kinase inhibitors and antiviral agents. For example, it facilitates the preparation of 5-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)-2-methoxyisonicotinaldehyde, a precursor to anti-inflammatory compounds .

Biological Activity

While direct pharmacological data is scarce, structural analogs inhibit proteins like JAK3 and TYK2, implicating potential in autoimmune disease therapy . The pyrazole moiety often mediates target binding via hydrogen bonding .

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